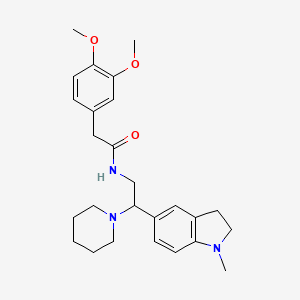

2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-28-14-11-21-17-20(8-9-22(21)28)23(29-12-5-4-6-13-29)18-27-26(30)16-19-7-10-24(31-2)25(15-19)32-3/h7-10,15,17,23H,4-6,11-14,16,18H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXPAMNUUCTGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC(=C(C=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide (CAS Number: 921895-78-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 439.5 g/mol

- Structure : The compound features a complex structure with a dimethoxyphenyl moiety and an indolin-piperidine framework, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound acts as an agonist for specific receptors, potentially influencing signaling pathways involved in cellular proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit certain enzymes that are critical in metabolic pathways associated with cancer and other diseases.

- DNA Interaction : The compound could interact with DNA, affecting gene expression and cellular functions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including colon cancer cells. This activity is often mediated through the modulation of growth factor signaling pathways and the induction of cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural components indicate potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Investigate antitumor effects | Demonstrated significant inhibition of tumor growth in xenograft models; induced apoptosis through STAT1 pathway modulation. |

| Study 2 | Assess neuroprotective effects | Showed reduced neuronal death in vitro; potential mechanisms linked to antioxidant activity and modulation of neuroinflammatory responses. |

| Study 3 | Evaluate pharmacokinetics | Found favorable absorption characteristics; high probability of human intestinal absorption and blood-brain barrier permeability. |

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share the 3,4-dimethoxyphenyl group, which likely contributes to similar electronic properties and hydrophobic interactions.

- Rip-B replaces the acetamide core with a benzamide group, altering hydrogen-bonding capacity and steric bulk.

Physical Properties :

- Rip-B has a melting point of 90°C, while the target compound’s melting point is unreported but expected to be higher due to increased molecular complexity.

| Property | Target Compound | Rip-B |

|---|---|---|

| Core Structure | Acetamide | Benzamide |

| 3,4-Dimethoxyphenyl | Present | Present |

| Molecular Weight | ~495 (estimated) | 299.36 |

| Synthesis Yield | Not reported | 80% |

2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(3-pyrrolidin-1-ylpropyl)acetamide

Structural Differences :

Pharmacological Implications :

- The sulfinyl group may enhance solubility but reduce CNS penetration due to higher polarity.

Pesticide Chloroacetamides (e.g., Alachlor, Pretilachlor)

Structural and Functional Contrasts :

- Chloroacetamide herbicides (e.g., alachlor) feature chloro substituents and simpler aryl groups, optimizing them for herbicidal activity via fatty acid synthesis inhibition .

- The target compound’s indoline and piperidine groups suggest a pharmaceutical rather than agrochemical application.

| Application | Target Compound | Alachlor |

|---|---|---|

| Primary Use | Hypothesized CNS drug | Herbicide |

| Key Substituents | Indoline, piperidine | Chloro, methoxymethyl |

| Molecular Weight | ~495 | 269.76 |

Crystal Structure of [2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate

Structural Insights :

- The crystal structure (monoclinic P21/c, Z=4) reveals intermolecular hydrogen bonds involving the acetamide group and water molecules, stabilizing the lattice .

- The target compound’s side chain may disrupt such packing, reducing crystallinity compared to this simpler analog.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the acetamide backbone via nucleophilic substitution or condensation reactions using reagents like acetic anhydride or chloroacetyl chloride under controlled pH and temperature (e.g., 60–80°C in DMF).

- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids like AlCl₃ .

- Step 3 : Functionalization of the indoline-piperidine moiety through reductive amination or alkylation, monitored via TLC (solvent system: ethyl acetate/hexane 3:7) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How is structural confirmation and purity assessment performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (in CDCl₃ or DMSO-d₆) confirm proton environments and carbon frameworks. Key signals include methoxy protons (δ 3.70–3.85 ppm) and piperidine N-CH₂ groups (δ 2.50–3.10 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~507) and fragmentation patterns to validate the structure .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area normalization) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Assays against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates and IC₅₀ determination .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) .

- Table : Example bioactivity data from structural analogs:

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase | EGFR | 2.4 ± 0.3 | |

| Cytotoxicity | HeLa | 12.7 ± 1.1 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 60°C vs. 80°C; solvent: DMF vs. THF; catalyst: 1 mol% vs. 2 mol% Pd) identifies critical parameters .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint side reactions (e.g., hydrolysis of the acetamide group) .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) .

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed incubation time, serum-free media) to eliminate variability .

- Orthogonal Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric kinase assays) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) explains inconsistent in vivo vs. in vitro results .

Q. What computational strategies support mechanistic studies of its bioactivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 (PDB ID: 5IKT). Focus on hydrogen bonds with the dimethoxyphenyl group .

- MD Simulations : GROMACS simulations (100 ns) evaluate protein-ligand stability in aqueous environments .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with anti-inflammatory activity .

Q. How can purity challenges in final product isolation be addressed?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., ethanol, acetone) using polymorph prediction tools (Mercury CSD) to isolate the thermodynamically stable form .

- HPLC Method Development : Use charged aerosol detection (CAD) for non-UV-active impurities .

- Salt Formation : Convert the free base to a hydrochloride salt (via HCl gas in diethyl ether) to enhance crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.